3-Cyclopropoxy-2,4-dimethoxypyridine
Description
3-Cyclopropoxy-2,4-dimethoxypyridine is a substituted pyridine derivative featuring methoxy groups at positions 2 and 4 and a cyclopropoxy moiety at position 2.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2,4-dimethoxypyridine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-5-6-11-10(13-2)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
QADAOYROCAJZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-2,4-dimethoxypyridine typically involves the reaction of 2,4-dimethoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-Cyclopropoxy-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2,4-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2,4-dimethoxypyridine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, such as 5-lipoxygenase, which plays a role in inflammatory pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following pyridine derivatives share functional group similarities and are compared based on substituent type, physical properties, and applications:
Key Observations:
Substituent Reactivity :
- The hydroxymethyl group in 72830-08-1 facilitates nucleophilic reactions (e.g., esterification), while the chloromethyl group in 72830-09-2 is more reactive in electrophilic substitutions .
- The cyclopropoxy group in the target compound may confer stability against hydrolysis compared to linear alkoxy groups due to its rigid, three-membered ring structure.
Physical Properties :
- Hydroxymethyl derivatives (e.g., 72830-08-1) are typically solids at room temperature, whereas cyclopropoxy analogs may exhibit lower melting points due to reduced intermolecular hydrogen bonding .
Applications :
- Hydroxymethyl pyridines are often intermediates in pharmaceutical synthesis (e.g., vitamin B6 derivatives) .
- Chloromethyl derivatives are precursors for quaternary ammonium salts or cross-coupling reactions .
- Cyclopropoxy-substituted pyridines may serve as ligands in catalysis or as bioactive molecules due to their unique steric profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
